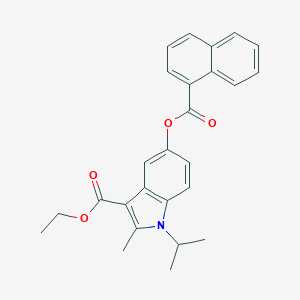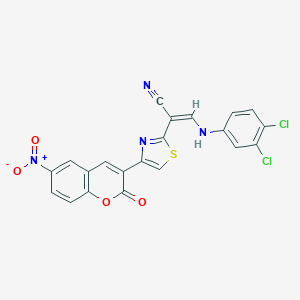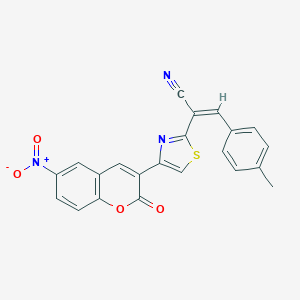
N-(4-ethoxyphenyl)-2-thiophen-2-ylquinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-2-thiophen-2-ylquinoline-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline core, a thiophene ring, and an ethoxyphenyl group, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-thiophen-2-ylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the Staudinger reaction, where ketene-imine cycloadditions are employed to form the core structure . The reaction conditions often involve the use of solvents like 2-butanone and reagents such as ethyl iodide and anhydrous potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-ethoxyphenyl)-2-thiophen-2-ylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like ceric ammonium nitrate.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The ethoxyphenyl group can be substituted under specific conditions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in solvents like acetonitrile.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various halogenating agents and catalysts depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce new functional groups to the ethoxyphenyl ring.
Wissenschaftliche Forschungsanwendungen
N-(4-ethoxyphenyl)-2-thiophen-2-ylquinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action for N-(4-ethoxyphenyl)-2-thiophen-2-ylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s quinoline core is known to interact with DNA and proteins, potentially disrupting cellular processes . The thiophene ring may also contribute to its biological activity by interacting with enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenacetin: N-(4-ethoxyphenyl)acetamide, known for its analgesic and antipyretic properties.
Thiophene Derivatives: Compounds like suprofen and articaine, which have anti-inflammatory and anesthetic properties.
Uniqueness
N-(4-ethoxyphenyl)-2-thiophen-2-ylquinoline-4-carboxamide is unique due to its combination of a quinoline core, thiophene ring, and ethoxyphenyl group. This unique structure provides a versatile platform for various chemical modifications and applications, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
461431-75-4 |
|---|---|
Molekularformel |
C22H18N2O2S |
Molekulargewicht |
374.5g/mol |
IUPAC-Name |
N-(4-ethoxyphenyl)-2-thiophen-2-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C22H18N2O2S/c1-2-26-16-11-9-15(10-12-16)23-22(25)18-14-20(21-8-5-13-27-21)24-19-7-4-3-6-17(18)19/h3-14H,2H2,1H3,(H,23,25) |
InChI-Schlüssel |
NYHUJHSJMHHHAE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4 |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-[(E)-[(4-oxo-5-propyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]naphthalen-2-yl] 4-iodobenzenesulfonate](/img/structure/B375896.png)


![3-(3-butoxyanilino)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B375901.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(3-toluidino)acrylonitrile](/img/structure/B375905.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(4-toluidino)acrylonitrile](/img/structure/B375906.png)
![3-{2-nitroanilino}-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B375907.png)
![2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-{2-nitroanilino}acrylonitrile](/img/structure/B375908.png)
![2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-3-(1-naphthylamino)acrylonitrile](/img/structure/B375910.png)
![(E)-3-(furan-2-yl)-2-[4-(6-nitro-2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B375911.png)
![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-{3-nitroanilino}acrylonitrile](/img/structure/B375913.png)

![2-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)acrylonitrile](/img/structure/B375918.png)
![N-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B375921.png)
